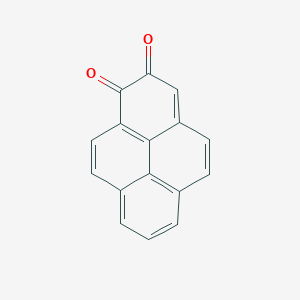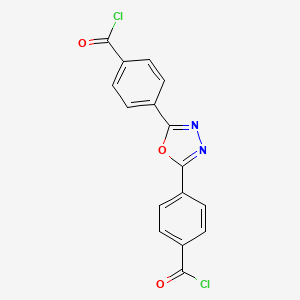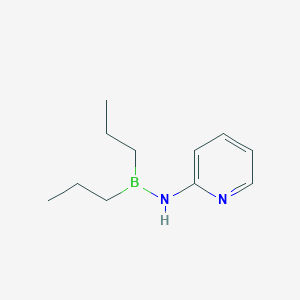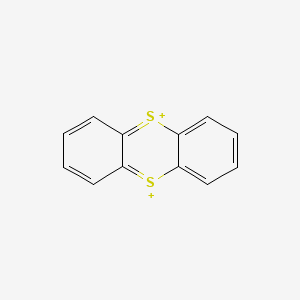
Thianthrene-5,10-diium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thianthrene-5,10-diium is a sulfur-containing heterocyclic compound, characterized by a dibenzo-fused 1,4-dithiine ring with two sulfur atoms embedded diagonally. This compound is notable for its unique redox behavior and cationic-state capability, making it a valuable subject in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thianthrene-5,10-diium can be synthesized through several methods. One common approach involves the use of arenethiols as starting materials, which are treated with fuming sulfuric acid and reductants such as zinc or tin(II) chloride . Another method employs sulfur dichloride and Lewis acids like aluminum chloride to directly synthesize thianthrene derivatives from unfunctionalized aromatic substrates . Additionally, cross-annulation reactions using aryldithiols and 1,2-dihaloarenes are frequently employed to construct unsymmetric thianthrene structures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and efficiency. The use of catalytic amounts of trifluoromethanesulfonic acid (TfOH) has been shown to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Thianthrene-5,10-diium undergoes various chemical reactions, including oxidation, reduction, and substitution. Its redox behavior is particularly notable, as it can reversibly transform between bent and planar structures in its neutral and radical cation states, respectively .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc and tin(II) chloride are frequently used.
Substitution: Electrophilic halogenation using N-halosuccinimides in the presence of TfOH is a common substitution reaction.
Major Products: The major products formed from these reactions include various thianthrene derivatives with unique optoelectronic and supramolecular properties .
Scientific Research Applications
Thianthrene-5,10-diium has a wide range of applications in scientific research:
Chemistry: It is used in the development of organic chemical reactions and as a catalyst in electrophilic halogenations.
Biology: Its redox properties make it a valuable tool in studying electron transfer processes.
Medicine: Thianthrene derivatives are being explored for their potential use in drug development due to their unique chemical properties.
Mechanism of Action
The mechanism of action of thianthrene-5,10-diium involves its ability to undergo reversible redox transformations. In the presence of TfOH, it forms highly reactive electrophilic halogen thianthrenium species, which are crucial for efficient halogenation processes . These species interact with molecular targets through electron-donation and intersystem crossing, facilitated by the electron-richness and heavy atom effect of sulfur atoms .
Comparison with Similar Compounds
Dithianthrene: Similar in structure but differs in its redox behavior and applications.
Selenanthrene: Contains selenium instead of sulfur, leading to different chemical properties.
Dibenzodioxin: An oxygen analog of thianthrene, notable for its planar structure.
Uniqueness: Thianthrene-5,10-diium stands out due to its unique redox behavior, ability to form reactive electrophilic species, and its wide range of applications in various scientific fields. Its sulfur atoms contribute to its electron-richness and heavy atom effect, making it distinct from its oxygen and selenium analogs .
Properties
CAS No. |
41688-89-5 |
|---|---|
Molecular Formula |
C12H8S2+2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
thianthrene-5,10-diium |
InChI |
InChI=1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H/q+2 |
InChI Key |
MQMIAVIJKLRAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[S+]=C3C=CC=CC3=[S+]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)
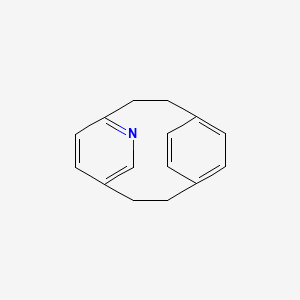
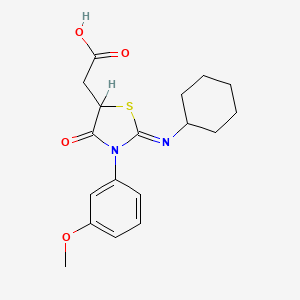
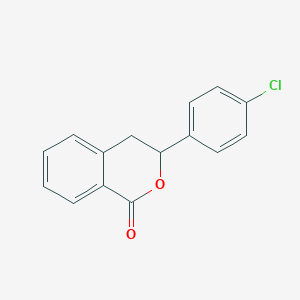
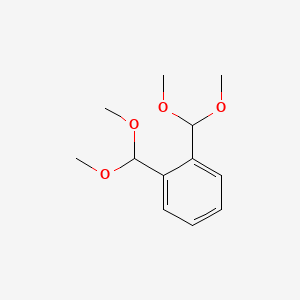
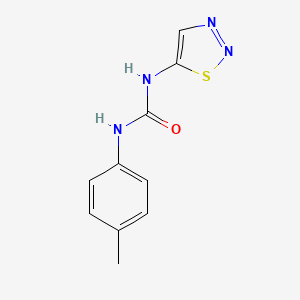
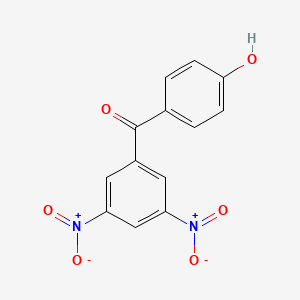
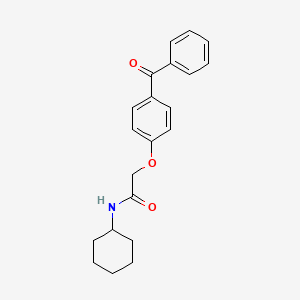

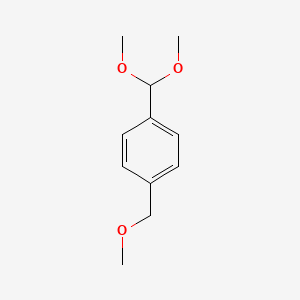
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
